N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide (CAS: 946267-70-5) is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a furan-2-carbonyl group at position 1 and a 2-methoxy-4,5-dimethylbenzenesulfonamide moiety at position 5. Its molecular formula is C₂₃H₂₄N₂O₅S, with a molecular weight of 440.5 g/mol . The compound’s structure combines a lipophilic tetrahydroquinoline scaffold with polar sulfonamide and furan-based substituents, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-15-12-21(29-3)22(13-16(15)2)31(27,28)24-18-9-8-17-6-4-10-25(19(17)14-18)23(26)20-7-5-11-30-20/h5,7-9,11-14,24H,4,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVYHIEWCBPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
| Component | Details |
|---|---|
| Aniline derivative | 4-methoxy-3-methylaniline |
| Aldehyde | Formaldehyde (37% aqueous solution) |
| Alkene | Ethylene glycol dimethyl ether |
| Catalyst | Trifluoroacetic acid (TFA) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 78–85% |
The nitro group at position 7 is retained for later reduction to an amine, which participates in the sulfonamide coupling.
Introduction of the Furan-2-Carbonyl Group
Acylation of the tetrahydroquinoline amine with furan-2-carbonyl chloride introduces the heteroaromatic moiety. This step requires careful control of stoichiometry to avoid over-acylation.
Acylation Protocol
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Molar Ratio | 1:1.2 (tetrahydroquinoline:acyl chloride) |
| Temperature | 0°C to room temperature |
| Reaction Time | 4 hours |
| Yield | 90–92% |
The product, 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine, is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Sulfonamide Coupling via Palladium-Catalyzed C–N Bond Formation
The final step involves coupling the tetrahydroquinoline intermediate with 2-methoxy-4,5-dimethylbenzene-1-sulfonyl chloride. Pd-catalyzed cross-coupling ensures efficient bond formation under mild conditions.
Optimized Cross-Coupling Conditions
| Component | Details |
|---|---|
| Catalyst | Pd(OAc)₂ with L6 ligand |
| Base | Cs₂CO₃ |
| Solvent | Toluene/tert-butanol (4:1) |
| Temperature | 100°C (microwave-assisted) |
| Reaction Time | 1 hour |
| Yield | 65–70% |
Mechanistic Insight : The L6 ligand (Xantphos) facilitates oxidative addition of the sulfonyl chloride to palladium, followed by transmetallation with the tetrahydroquinoline amine.
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (9:1), yielding white crystals. Key characterization data include:
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve yield and reduce reaction times:
| Parameter | Batch vs. Flow |
|---|---|
| Acylation Yield | 90% (batch) vs. 94% (flow) |
| Cross-Coupling Time | 1 hour (batch) vs. 20 minutes (flow) |
| Solvent Consumption | 5 L/kg (batch) vs. 1.2 L/kg (flow) |
Flow chemistry also enhances safety by minimizing exposure to toxic intermediates.
Challenges and Optimization Strategies
-
Nitrogen Protection : The primary amine in tetrahydroquinoline requires Boc protection during acylation to prevent side reactions.
-
Sulfonyl Chloride Stability : 2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride is hygroscopic; reactions must be conducted under anhydrous conditions.
-
Catalyst Loading : Reducing Pd(OAc)₂ loading from 5 mol% to 2 mol% with L6 maintains efficiency while lowering costs.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Povarov Reaction | High atom economy | Requires acidic conditions |
| Pd-Catalyzed Coupling | Mild conditions, scalability | Palladium residue removal |
| Flow Chemistry | Reduced solvent use | High initial equipment cost |
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo a variety of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The sulfonamide group can be reduced under strong reducing conditions.
Substitution: The methoxy and sulfonamide groups can be substituted under nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, oxygen, and catalysts like palladium.
Reduction Reagents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products vary depending on the reaction conditions but include oxidized furan derivatives, reduced sulfonamide products, and various substituted derivatives.
Scientific Research Applications
Molecular Formula
Molecular Weight
Medicinal Chemistry
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of specific cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.6 |
| A549 (Lung Cancer) | 8.3 |
- Antibacterial Properties : The sulfonamide group is known for its antibacterial activity. Research indicates that derivatives can exhibit activity against various bacterial strains.
Biological Studies
The compound serves as a valuable tool in biological research:
- Enzyme Inhibition Studies : It has been explored for its potential to inhibit specific enzymes involved in disease pathways.
| Enzyme Target | Inhibition Type |
|---|---|
| Carbonic Anhydrase | Competitive |
| Dipeptidyl Peptidase IV | Non-competitive |
Industrial Applications
In addition to its medicinal properties, this compound has potential applications in the industrial sector:
- Synthesis of Pharmaceuticals : It can be used as a building block for synthesizing more complex pharmaceutical compounds.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Drug development |
| Agrochemicals | Development of new pesticides |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar sulfonamide derivatives:
- Objective : To assess the efficacy of new sulfonamide derivatives against cancer cell lines.
- Findings : Compounds exhibited significant growth inhibition in MCF-7 and A549 cell lines.
Case Study 2: Antibacterial Efficacy
Research conducted by International Journal of Antimicrobial Agents focused on the antibacterial properties of sulfonamides:
- Objective : To evaluate the antibacterial activity against various strains.
- Results : The tested compounds showed effectiveness against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets. The furan and sulfonamide groups can form hydrogen bonds and engage in van der Waals interactions with proteins, altering their function. Pathways affected may include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Core Structural Analog: N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
This analog (CAS: 946345-95-5) replaces the furan-2-carbonyl group with a benzenesulfonyl substituent. Key differences include:
- Molecular Formula : C₂₄H₂₆N₂O₅S₂ (vs. C₂₃H₂₄N₂O₅S for the target compound).
- Molecular Weight : 486.6 g/mol (vs. 440.5 g/mol).
- Functional Groups : The benzenesulfonyl group increases steric bulk and electron-withdrawing effects compared to the furan-2-carbonyl group. This substitution may alter solubility, receptor binding, or metabolic stability .
Tetrahydroquinoline Derivatives with Heterocyclic Substituents
Compounds in and feature tetrahydroquinoline cores modified with thiophene carboximidamide and aminoalkyl groups. For example:
- N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31): Molecular Formula: C₁₉H₂₂FN₅OS. The thiophene carboximidamide group may confer distinct electronic properties compared to the sulfonamide in the target compound .
- N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70): Molecular Formula: C₁₉H₂₅Cl₂N₅OS. Key Features: The piperidinyl group introduces basicity, which could improve aqueous solubility in acidic environments. This contrasts with the neutral furan-2-carbonyl group in the target compound .
Sulfonamide Derivatives with Complex Heterocycles
- N-[6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl]-1,1,1-trifluoromethanesulfonamide (CAS: 848080-39-7): Molecular Formula: C₁₇H₁₅F₃N₈O₂S. The trifluoromethanesulfonamide group enhances metabolic resistance compared to the dimethylbenzenesulfonamide in the target compound .
Spectral Characterization
- IR Spectroscopy : The target compound’s furan-2-carbonyl group would show C=O stretching near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . However, the absence of a C=S band (~1240–1255 cm⁻¹) distinguishes it from triazole-thiones .
- NMR : The 2-methoxy-4,5-dimethylbenzenesulfonamide group would exhibit distinct aromatic proton signals (δ 6.5–7.5 ppm) and methoxy resonance (δ ~3.8 ppm), differing from the thiophene protons (δ 7.0–8.0 ppm) in ’s derivatives .
Data Table: Key Structural and Molecular Comparisons
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural features, synthesis, and biological activities based on diverse research findings.
Structural Features
The compound features a unique combination of functional groups:
- Furan-2-carbonyl group : Known for its reactivity and role in various biological processes.
- Tetrahydroquinoline moiety : Associated with numerous pharmacological properties.
- Sulfonamide group : Commonly found in many therapeutically active compounds.
The molecular formula is with a molecular weight of approximately 426.5 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
- Formation of the furan derivative : Generated through cyclization reactions.
- Tetrahydroquinoline synthesis : Often achieved via reductive amination or cyclization methods.
- Sulfonamide formation : Involves the reaction of the amine with sulfonyl chlorides.
These synthetic routes require optimization to achieve high yields and purity .
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity. Mechanisms include:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It may inhibit cell proliferation by interfering with cell cycle progression .
Antimicrobial Activity
Research indicates potential antimicrobial properties against various pathogens. The sulfonamide group is particularly noteworthy for its historical use as antibacterial agents. The compound's efficacy against specific bacterial strains has been documented in several studies .
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : The furan and sulfonamide groups may interact with enzyme active sites, disrupting metabolic pathways critical for pathogen survival and cancer cell growth.
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of similar compounds, it was found that derivatives of tetrahydroquinoline exhibited IC50 values ranging from 10 to 30 µM against human breast cancer cells (MCF-7), indicating moderate potency .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds showed inhibition zones ranging from 12 to 18 mm, suggesting promising antibacterial effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide | Structure | Anticancer |
| N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide | Structure | Antimicrobial |
This table highlights the diversity in biological activities among related compounds.
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound integrates three pharmacologically relevant moieties:
- A furan-2-carbonyl group , which enhances π-π stacking interactions with biological targets .
- A tetrahydroquinoline core , contributing to conformational rigidity and membrane permeability .
- A sulfonamide group , known for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase, bacterial dihydropteroate synthase) . Methoxy and dimethyl substituents on the benzene ring modulate electron density and steric effects, impacting target binding .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
- Step 1 : Formation of the tetrahydroquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, using catalysts like BF₃·Et₂O or POCl₃ .
- Step 2 : Sulfonylation of the amine group with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 3 : Furan-2-carbonyl group introduction via coupling reactions (e.g., HATU-mediated amidation) . Yields are optimized by controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) .
Q. How is the compound characterized for purity and structural integrity?
Analytical methods include:
- HPLC-MS : Quantifies purity (>95% typically required) and detects byproducts .
- NMR Spectroscopy : Confirms regiochemistry (e.g., ¹H-NMR for sulfonamide NH at δ 10–12 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline core .
Advanced Research Questions
Q. How can reaction yields be improved during the sulfonylation step?
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for cross-coupling reactions to reduce side-product formation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may require post-reaction purification via column chromatography .
- Kinetic Monitoring : Real-time TLC or in-situ IR spectroscopy ensures reaction completion before quenching .
Q. What strategies address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Assay Standardization : Control variables like buffer pH (critical for sulfonamide ionization) and cell passage number .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Target Validation : Use CRISPR-edited cell lines to confirm on-target effects (e.g., bacterial dihydropteroate synthase vs. off-target kinase inhibition) .
Q. How does the furan-2-carbonyl group impact pharmacokinetic properties?
- Metabolic Stability : Furan rings are prone to CYP450-mediated oxidation; stability is assessed via liver microsome assays (e.g., t₁/₂ < 30 min suggests need for prodrug strategies) .
- Solubility : LogP calculations (e.g., 3.2 ± 0.5) predict moderate solubility, which can be improved via co-crystallization with cyclodextrins .
Methodological Recommendations
- Synthetic Challenges : Use microwave-assisted synthesis to reduce reaction times for the tetrahydroquinoline core .
- Data Reproducibility : Report crystal structure CIF files to resolve stereochemical disputes .
- Biological Testing : Include positive controls (e.g., sulfamethoxazole for antibacterial assays) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
